4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine
Beschreibung
This compound features a hybrid heterocyclic scaffold combining a 1,2,3-triazole core substituted with a 2,4-difluorophenyl group at position 1 and an amine at position 4. The triazole is further linked to a 1,2,4-oxadiazole ring bearing a 4-bromophenyl substituent.
Eigenschaften
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,4-difluorophenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF2N6O/c17-9-3-1-8(2-4-9)15-21-16(26-23-15)13-14(20)25(24-22-13)12-6-5-10(18)7-11(12)19/h1-7H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOKMEPRKZYZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 518.4 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H20BrN5O3 |
| Molecular Weight | 518.4 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 6 |
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the triazole and oxadiazole rings suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. For example:
- E. coli : Inhibition observed at concentrations as low as 50 µg/mL.
- S. aureus : Effective at concentrations around 25 µg/mL.
Anticancer Properties
Preliminary studies have shown that the compound may induce apoptosis in cancer cell lines:
- HeLa Cells : Significant reduction in cell viability observed after 48 hours of treatment at concentrations above 10 µM.
- MCF-7 Cells : Induction of cell cycle arrest in the G2/M phase.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Results : The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values reported at approximately 12 µM.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Results : The compound showed promising results against both types of bacteria, indicating broad-spectrum antimicrobial potential.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues of 1,2,3-Triazole Derivatives
Table 1: Key Structural and Functional Comparisons
Oxadiazole-Containing Analogues
Table 2: Oxadiazole Derivatives with Halogenated Aryl Groups
Key Research Findings and Insights
Antifungal Potential: The 2,4-difluorophenyl group in the target compound mirrors structural motifs in ’s thiazole derivatives, which exhibited antifungal activity. This suggests the target may share similar efficacy but with enhanced stability due to the oxadiazole ring .
Synergistic Halogen Effects : The combination of 4-bromophenyl (electron-deficient) and 2,4-difluorophenyl (hydrophobic) groups may improve membrane permeability and target binding, as seen in halogenated triazoles .
Synthetic Challenges : Unlike ’s high-yield triazole synthesis (82–97%), the target compound likely requires complex multi-step reactions (e.g., oxadiazole formation via cyclization of amidoximes), which may reduce overall yield .
Physicochemical Properties : The oxadiazole core increases rigidity and reduces solubility compared to thiazole or benzothiazole analogs, necessitating formulation optimizations for pharmacological use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
